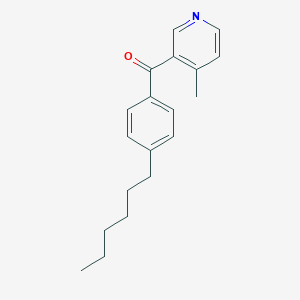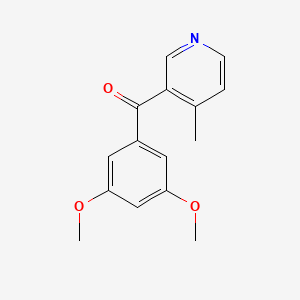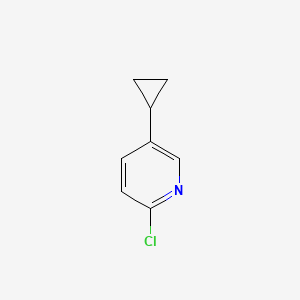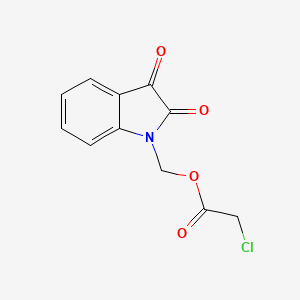![molecular formula C12H17NO4S B1453220 4-[(2-Methylphenyl)(methylsulfonyl)amino]butanoic acid CAS No. 1266514-17-3](/img/structure/B1453220.png)
4-[(2-Methylphenyl)(methylsulfonyl)amino]butanoic acid
Overview
Description
4-[(2-Methylphenyl)(methylsulfonyl)amino]butanoic acid, also known as MMB or MMB-2201, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system in the human body. MMB-2201 has been widely studied for its potential therapeutic applications in various medical fields, including cancer treatment, pain management, and neurological disorders.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has delved into the synthesis of novel compounds derived from 4-[(2-Methylphenyl)(methylsulfonyl)amino]butanoic acid and their antimicrobial properties. For instance, a series of new acylhydrazones derived from this compound were synthesized and evaluated for their anti-HIV and antimicrobial activities, showing strong activity against gram-positive bacteria, with notable efficacy against methicillin-resistant Staphylococcus aureus (MRSA) (Tatar et al., 2016). Additionally, novel cyclization of 4-(substituted-phenylsulfonamido)butanoic acids to their corresponding pyrrolidin-2-ones using polyphosphate ester (PPE) demonstrated antimicrobial properties with significant Minimum Inhibitory Concentration (MIC) values (Zareef, Iqbal, & Arfan, 2008).
Drug Metabolism and Biocatalysis
In the realm of drug metabolism, the application of biocatalysis to produce mammalian metabolites of biaryl-bis-sulfonamide AMPA (α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid) receptor potentiators was explored. This research utilized Actinoplanes missouriensis for the biocatalytic production of metabolites, facilitating structural characterization and supporting clinical investigations (Zmijewski et al., 2006).
Molecular Docking and Optical Studies
Studies also encompassed molecular docking and optical characteristics of derivatives, analyzing their vibrational, structural, electronic, and optical features. This includes computational predictions on molecular properties, suggesting potential applications in nonlinear optical materials and pharmaceutical importance due to their biological activities (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Environmental and Analytical Applications
The compound and its derivatives have also been investigated for environmental applications. For example, novel sulfonated thin-film composite nanofiltration membranes with improved water flux for dye solution treatment were developed using sulfonated aromatic diamine monomers derived from this chemical compound, showcasing the importance of sulfonic acid groups in water permeation and dye rejection (Liu et al., 2012).
properties
IUPAC Name |
4-(2-methyl-N-methylsulfonylanilino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-10-6-3-4-7-11(10)13(18(2,16)17)9-5-8-12(14)15/h3-4,6-7H,5,8-9H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDRNLBLZIEVQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CCCC(=O)O)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[1-(2,5-Difluorophenyl)cyclopropyl]amine hydrochloride](/img/structure/B1453148.png)

![2-chloro-N-{[2-(phenoxymethyl)phenyl]methyl}acetamide](/img/structure/B1453150.png)

![2-chloro-N-{[3-(2,2,2-trifluoroethoxy)phenyl]methyl}acetamide](/img/structure/B1453152.png)


![1-Prop-1-en-2-yl-3-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]benzimidazol-2-one](/img/structure/B1453158.png)
